

# Application Notes and Protocols for Dispensing Homeopathic Medicine with Saccharum lactis

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## Compound of Interest

Compound Name: *Saclac*

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These application notes provide a comprehensive overview of the use of Saccharum lactis (lactose) in the preparation and dispensing of homeopathic medicines. The following sections detail the quality control parameters for Saccharum lactis, and provide standardized protocols for trituration of insoluble substances and the medication of globules.

## Introduction to Saccharum lactis in Homeopathy

Saccharum lactis, or milk sugar, is a fundamental excipient in homeopathic pharmacy. Its primary roles are as a vehicle for the potentization of insoluble medicinal substances through a process called trituration, and as a base for the dispensing of liquid homeopathic potencies in the form of medicated globules or powders. Chemically, it is lactose monohydrate ( $C_{12}H_{22}O_{11} \cdot H_2O$ ). Its selection by Samuel Hahnemann, the founder of homeopathy, was based on its perceived inertness and its physical properties, such as its crystalline structure and hardness, which are amenable to the grinding process of trituration.

## Quality Control of Saccharum lactis

The quality and purity of Saccharum lactis are critical to ensure the stability and efficacy of the final homeopathic preparation. Various national and international pharmacopoeias, such as the Homoeopathic Pharmacopoeia of India (HPI) and the German Homeopathic Pharmacopoeia (GHP), provide standards for its quality control. Key quality control parameters are summarized in the table below.

Parameter	Specification	Test Method
Description	A white, crystalline powder, odorless, and slightly sweet to the taste.	Organoleptic evaluation
Solubility	Freely soluble in water, very slightly soluble in alcohol, and practically insoluble in chloroform and ether.	As per pharmacopoeial methods
Identification	Should comply with the identification tests for lactose.	Infrared (IR) spectroscopy, Thin Layer Chromatography (TLC)
Specific Optical Rotation	+52.0° to +52.6°, calculated on the anhydrous basis.	Polarimetry
Acidity or Alkalinity	A solution in carbon dioxide-free water should be neutral to litmus paper.	pH potentiometry
Water Content	Not more than 0.5% for anhydrous lactose and between 4.5% and 5.5% for lactose monohydrate.	Karl Fischer titration
Sulphated Ash	Not more than 0.1%.	Gravimetric analysis after incineration with sulfuric acid
Heavy Metals	To comply with the limits set by the respective pharmacopoeia (e.g., not more than 5 ppm).	Colorimetric or spectroscopic methods
Microbial Contamination	Must comply with the limits for microbial contamination (e.g., total aerobic microbial count, total yeasts and moulds count, absence of specific pathogens).	Plate count methods

## Experimental Protocols

The following are detailed protocols for the use of *Saccharum lactis* in the two primary homeopathic dispensing processes: trituration and medication of globules.

### Protocol for Trituration of Insoluble Substances (Hahnemannian Method)

Trituration is the process of potentization for insoluble medicinal substances. It involves the progressive grinding of the substance with *Saccharum lactis* in specific ratios. This protocol describes the preparation of the first centesimal (1C) potency.

Materials and Equipment:

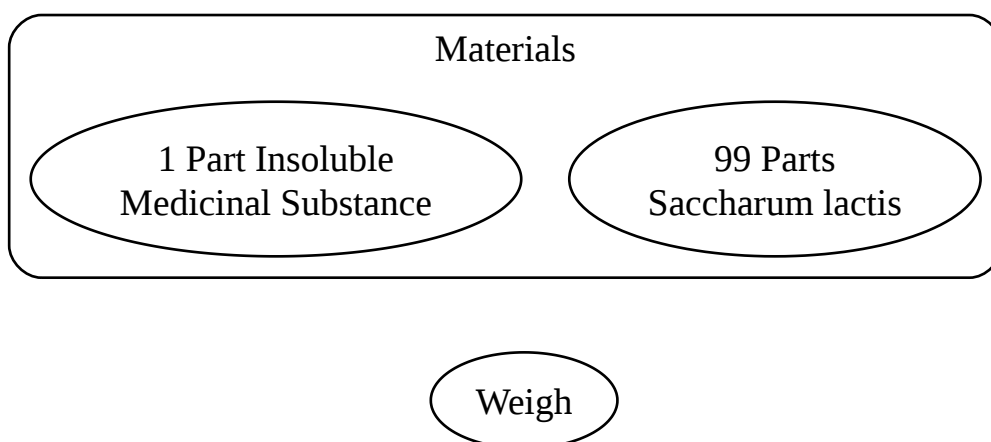
- Porcelain mortar and pestle with unglazed grinding surfaces
- Porcelain or flexible plastic spatula
- Weighing balance (analytical grade)
- Glass vials with airtight closures
- *Saccharum lactis* (pharmacopoeial grade)
- Insoluble medicinal substance

Procedure:

- Preparation: Ensure the mortar, pestle, and spatula are thoroughly cleaned and sterilized to prevent cross-contamination.
- Weighing:
  - Weigh 1 part of the insoluble medicinal substance.
  - Weigh 99 parts of *Saccharum lactis*.
- First Stage of Trituration (20 minutes):

- Divide the 99 parts of Saccharum lactis into three equal portions of 33 parts each.
- Add the 1 part of the medicinal substance and one portion (33 parts) of Saccharum lactis to the mortar.
- For 6 minutes, grind the mixture with the pestle using firm and consistent pressure in a circular motion.
- For the next 4 minutes, use the spatula to scrape the mixture from the sides and base of the mortar and pestle, ensuring thorough mixing.
- Repeat the 6 minutes of grinding and 4 minutes of scraping once more to complete the first 20-minute stage.
- Second Stage of Trituration (20 minutes):
  - Add the second portion (33 parts) of Saccharum lactis to the mortar.
  - Repeat the process of 6 minutes of grinding followed by 4 minutes of scraping, twice, for a total of 20 minutes.
- Third Stage of Trituration (20 minutes):
  - Add the final portion (33 parts) of Saccharum lactis to the mortar.
  - Repeat the process of 6 minutes of grinding followed by 4 minutes of scraping, twice, for a total of 20 minutes.
- Storage: The resulting powder is the 1C trituration. Transfer it to a clean, dry, and properly labeled glass vial and store it in a cool, dark place.

Subsequent Potencies: To prepare the 2C potency, 1 part of the 1C trituration is triturated with 99 parts of Saccharum lactis following the same one-hour procedure. This process is repeated for higher potencies.



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## Protocol for Medication of Saccharum lactis Globules

This protocol describes the process of impregnating blank Saccharum lactis globules with a liquid homeopathic potency.

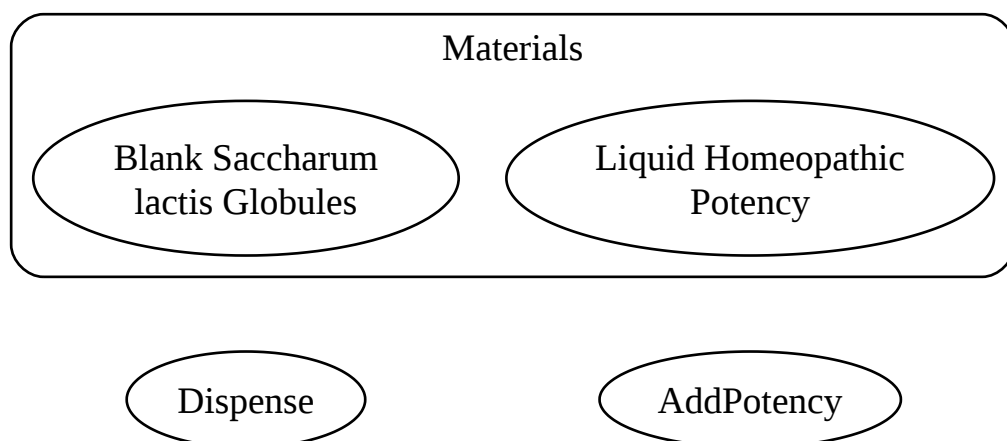
Materials and Equipment:

- Blank Saccharum lactis globules (pharmacopoeial grade)
- Liquid homeopathic potency in an alcohol-water base
- Glass vials with airtight closures
- Pipette or dropper
- Drying chamber or a clean, dust-free area with controlled temperature and humidity

Procedure:

- Preparation: Use clean, dry glass vials for the medication process.
- Dispensing Globules: Place a known weight of blank Saccharum lactis globules into a vial.
- Medication:

- Add the liquid homeopathic potency to the globules. The Brazilian Homoeopathic Pharmacopoeia suggests an impregnation percentage ranging from 2% to 10% (v/w), meaning 0.02 to 0.1 ml of liquid potency per gram of globules. A common practice is to add a sufficient volume of the liquid potency to just moisten the entire surface of the globules.
- Close the vial and shake it gently to ensure uniform distribution of the liquid over the globules.
- Allow the globules to stand for at least 5 minutes to ensure complete absorption of the medicating liquid.
- Drying:
  - Spread the medicated globules in a thin layer on a clean, non-absorbent surface within a drying chamber.
  - Drying should be carried out at a controlled temperature, not exceeding 40-50°C, to prevent degradation of the medicinal substance.
  - Ensure the drying area is free from strong odors and direct sunlight.
- Storage: Once completely dry, transfer the medicated globules to a clean, dry, and properly labeled glass vial and store in a cool, dark place away from strong-smelling substances.

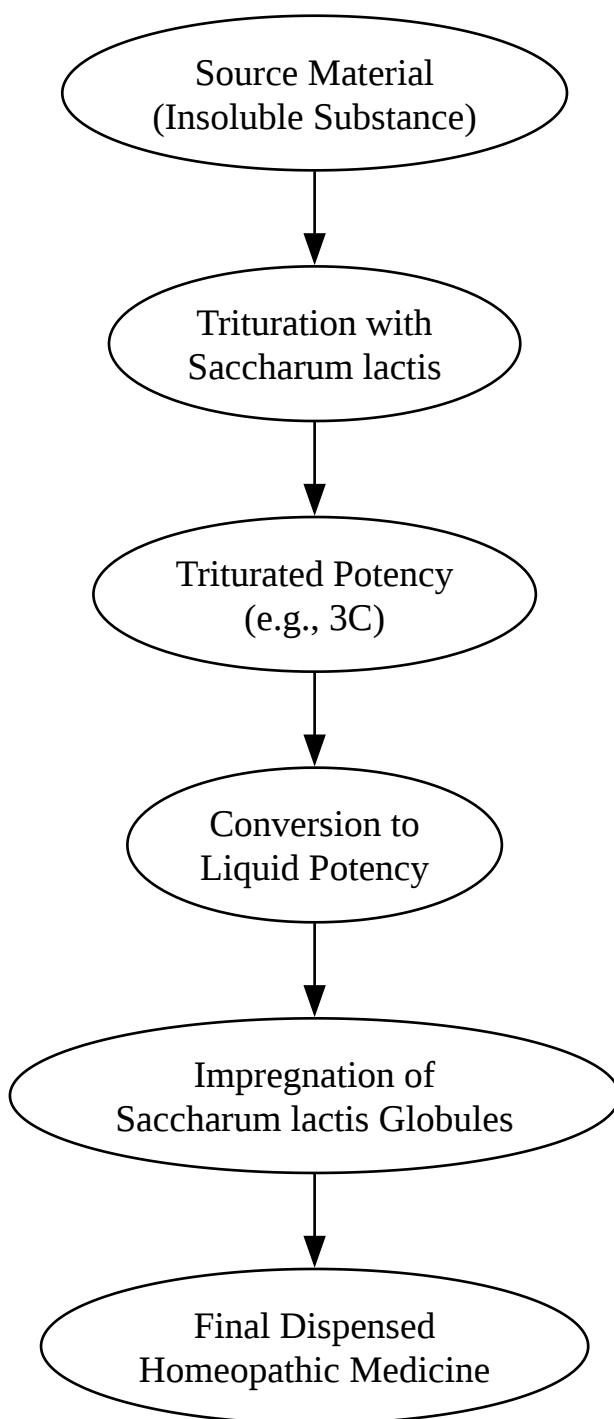


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## Signaling Pathways and Logical Relationships

In the context of homeopathic pharmacy, *Saccharum lactis* is considered a vehicle and is not attributed with a specific signaling pathway in the conventional pharmacological sense. Its role is to carry the "information" of the potentized medicinal substance. The logical relationship in the preparation of homeopathic medicines using *Saccharum lactis* is a sequential process of dilution and dynamization (in the case of trituration) or impregnation, as illustrated in the workflows above.

The following diagram illustrates the logical relationship from the source material to the final dispensed homeopathic medicine.



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